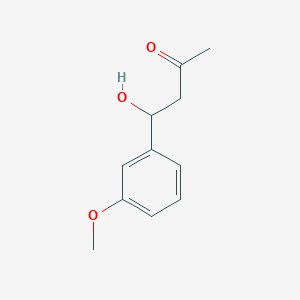![molecular formula C14H11ClN4 B14247123 [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine CAS No. 500148-54-9](/img/structure/B14247123.png)
[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine: is a chemical compound that belongs to the class of hydrazines It features a naphthyridine ring system substituted with a chlorophenyl group and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine typically involves the reaction of 4-chlorophenylhydrazine with a suitable naphthyridine derivative. One common method includes the condensation of 4-chlorophenylhydrazine with 2-chloro-1,8-naphthyridine under reflux conditions in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted naphthyridine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Cancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry:
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
作用機序
The mechanism of action of [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
類似化合物との比較
4-Chlorophenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the naphthyridine ring.
1,8-Naphthyridine Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness:
Structural Complexity: The presence of both the chlorophenyl group and the naphthyridine ring makes [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine unique compared to simpler hydrazine derivatives.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives enhances its applicability in different fields.
特性
CAS番号 |
500148-54-9 |
|---|---|
分子式 |
C14H11ClN4 |
分子量 |
270.72 g/mol |
IUPAC名 |
[3-(4-chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine |
InChI |
InChI=1S/C14H11ClN4/c15-11-5-3-9(4-6-11)12-8-10-2-1-7-17-13(10)18-14(12)19-16/h1-8H,16H2,(H,17,18,19) |
InChIキー |
QHGGGZXOSXFOHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(N=C2N=C1)NN)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


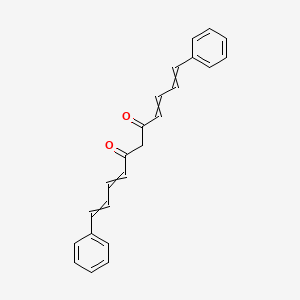
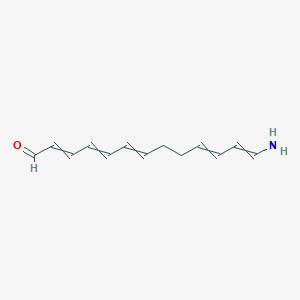
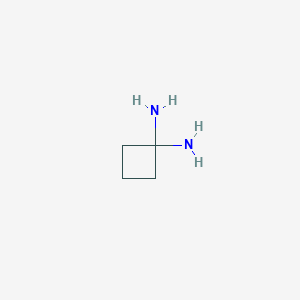
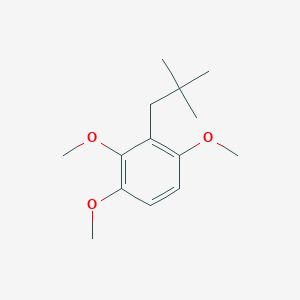
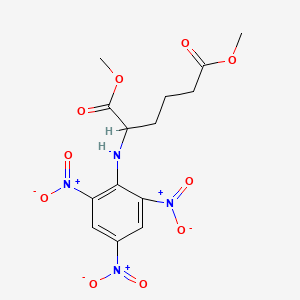
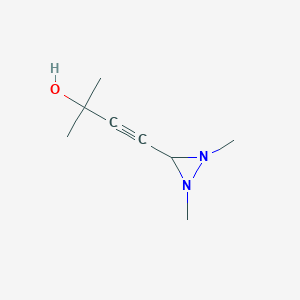
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
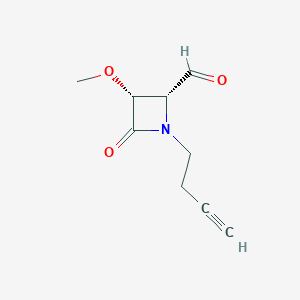

![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)

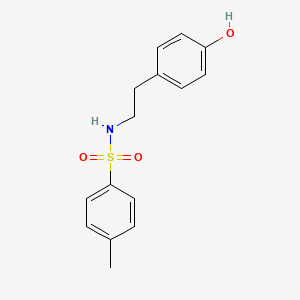
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
